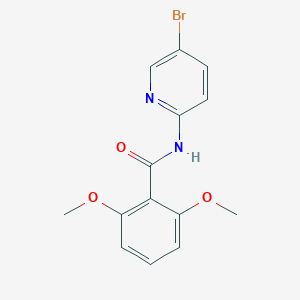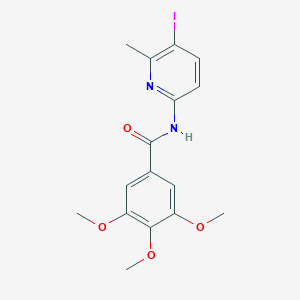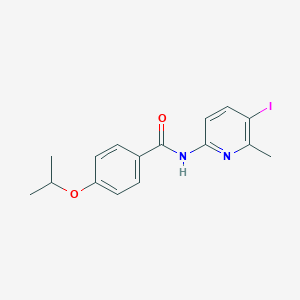
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide, also known as BMD-1, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide involves the inhibition of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Specifically, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has been found to inhibit the activity of the protein PARP-1, which is involved in DNA repair and cell survival. By inhibiting PARP-1, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can induce cell death in cancer cells. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has also been found to inhibit the activity of the protein IKKβ, which is involved in inflammation. By inhibiting IKKβ, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can reduce inflammation.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has been found to inhibit the activity of certain enzymes involved in cholesterol metabolism. This suggests that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide may have potential applications in the treatment of hypercholesterolemia.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes, which can lead to more precise results. However, one limitation of using N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide is its potential toxicity. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide. One area of interest is the potential use of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide in combination with other drugs for the treatment of cancer. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can enhance the effectiveness of certain chemotherapy drugs, making it a potential candidate for combination therapy. Another area of interest is the development of more specific inhibitors of PARP-1 and IKKβ, which could lead to more effective treatments for cancer and inflammatory diseases.
Synthesis Methods
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide involves a series of steps that are carefully controlled to produce the desired compound. The starting material for the synthesis is 2-methoxy-3,5-dichlorobenzoic acid, which is reacted with thionyl chloride to form the acid chloride. This acid chloride is then reacted with 5-bromo-6-methylpyridin-2-amine to produce the desired compound, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide.
Scientific Research Applications
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can inhibit the growth of cancer cells, particularly in prostate cancer. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
Molecular Formula |
C14H11BrCl2N2O2 |
|---|---|
Molecular Weight |
390.1 g/mol |
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C14H11BrCl2N2O2/c1-7-10(15)3-4-12(18-7)19-14(20)9-5-8(16)6-11(17)13(9)21-2/h3-6H,1-2H3,(H,18,19,20) |
InChI Key |
DPSCZMJJUUOCNX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC(=C2OC)Cl)Cl)Br |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244738.png)
![4-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244742.png)
![2-chloro-5-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244744.png)
![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![2,6-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244751.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)




![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)